molecular formula C9H12ClN5O B001115 Moxonidine CAS No. 75438-57-2

Moxonidine

Katalognummer: B001115
CAS-Nummer: 75438-57-2
Molekulargewicht: 241.68 g/mol
InChI-Schlüssel: WPNJAUFVNXKLIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Moxonidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind dehydriertes Moxonidin, Hydroxymethyl-Moxonidin, Hydroxy-Moxonidin und Dihydroxy-Moxonidin .

Wissenschaftliche Forschungsanwendungen

Antihypertensive Effects

Moxonidine's primary application is in the treatment of hypertension. It effectively lowers blood pressure by activating I1-imidazoline receptors in the central nervous system, particularly in the rostroventrolateral medulla (RVLM). This action results in decreased sympathetic outflow and subsequent vasodilation.

  • Case Study : In a study involving spontaneously hypertensive rats (SHRs), chronic administration of this compound normalized myocardial fibrosis and reduced left ventricular hypertrophy, demonstrating its potential to reverse cardiovascular damage associated with chronic hypertension .

Cardiovascular Protection

Beyond its antihypertensive effects, this compound has shown promise in providing cardiovascular protection.

  • Research Findings : this compound has been associated with improved baroreflex sensitivity and reduced renal sympathetic nerve activity, which may contribute to its protective cardiovascular effects . Additionally, it has been found to decrease atherosclerosis in animal models by enhancing oxidized LDL uptake and promoting lipid metabolism .

Metabolic Benefits

This compound may also exert beneficial effects on metabolic parameters, particularly in hypertensive populations.

  • Study Insights : Research indicates that this compound improves glucose metabolism and lipid profiles in genetically hypertensive obese rats, suggesting its potential role in managing metabolic syndrome . Furthermore, it has been observed to increase urine flow and sodium excretion, which could be advantageous for patients with comorbid conditions such as diabetes .

Neurological Applications

Emerging evidence suggests that this compound may have applications in neurological disorders due to its central nervous system effects.

  • Experimental Data : this compound has shown potential benefits in models of neurodegeneration and cognitive decline. Its sympatholytic properties may help mitigate stress-related neuronal damage, although further research is necessary to establish clinical relevance .

Opthalmological Use

This compound's ability to lower intraocular pressure presents a potential application in treating glaucoma.

  • Clinical Observations : Studies have indicated that this compound can reduce intraocular pressure, which may benefit patients with glaucoma or ocular hypertension . However, more extensive clinical trials are needed to confirm these findings.

Summary Table of this compound Applications

Application AreaMechanism of ActionEvidence/Case Studies
AntihypertensiveI1-imidazoline receptor agonismNormalization of myocardial fibrosis in SHRs
Cardiovascular ProtectionDecreased sympathetic activity; improved baroreflexReduction of atherosclerosis; enhanced lipid metabolism
Metabolic BenefitsImproved glucose and lipid metabolismPositive effects on metabolic syndrome parameters
Neurological ApplicationsCentral nervous system modulationPotential neuroprotective effects observed
Opthalmological UseReduction of intraocular pressureObserved benefits for glaucoma patients

Biologische Aktivität

Moxonidine is a centrally acting antihypertensive agent that primarily targets imidazoline receptors, leading to a reduction in sympathetic nervous system activity. This compound has garnered attention for its diverse biological activities, particularly in the context of cardiovascular health, metabolic syndrome, and inflammation. This article delves into the biological activity of this compound, supported by various studies and findings.

This compound's pharmacological effects are primarily mediated through its action on:

  • I1 Imidazoline Receptors : this compound selectively activates these receptors, which play a crucial role in reducing sympathetic outflow and lowering blood pressure. This mechanism contrasts with traditional alpha-2 adrenergic agonists, which may have more pronounced side effects due to their broader receptor interactions .
  • Alpha-2 Adrenergic Receptors : While this compound does interact with these receptors, it shows a lower affinity compared to other centrally acting antihypertensives like clonidine. This selectivity contributes to its favorable side effect profile .

1. Cardiovascular Effects

This compound has been shown to effectively lower blood pressure in hypertensive patients. A study involving 1,204 subjects indicated significant reductions in systolic and diastolic blood pressure over a 12-week period when administered this compound compared to placebo . The following table summarizes the observed changes in blood pressure:

Time (weeks)Systolic BP Change (mmHg)Diastolic BP Change (mmHg)
2-18.2-10.1
4-19.4-11.2
8-22.4-12.2
12-25.8-15.2

2. Effects on Lipid Metabolism

Research has indicated that this compound enhances the uptake of oxidized low-density lipoprotein (LDL) by vascular smooth muscle cells (VSMCs), which is mediated through the activation of α2 adrenoceptors . This process is crucial for lipid metabolism and may contribute to the drug's protective effects against atherosclerosis.

  • Study Findings : In ApoE−/− mice models, this compound administration resulted in decreased atherosclerosis formation, correlating with increased oxidized LDL uptake and enhanced expression of LDL receptors and lipid efflux transporters such as ABCG1 .

3. Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects, notably reducing levels of high-sensitivity C-reactive protein (hs-CRP), a marker associated with systemic inflammation . However, these results became non-significant after correction for multiple comparisons.

Case Studies

Several clinical trials have highlighted the benefits of this compound beyond blood pressure reduction:

  • PCOS Study : A double-blind randomized controlled trial involving pre-menopausal women with polycystic ovary syndrome (PCOS) found that while this compound did not significantly reduce sympathetic activity compared to placebo, it was associated with improvements in inflammatory markers and insulin sensitivity .
  • Comorbidity Management : In patients with comorbid conditions such as diabetes and hypertension, this compound showed a unique ability to improve metabolic profiles without exacerbating existing conditions .

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of moxonidine, and how do they contribute to its antihypertensive effects?

this compound selectively binds to imidazoline I1 receptors (40-fold higher affinity than α2-adrenoceptors) and weakly interacts with α2-adrenoceptors. Its antihypertensive action arises from central modulation of sympathetic outflow via I1 receptors in the rostral ventrolateral medulla (RVLM), reducing norepinephrine release and peripheral vascular resistance. Methodologically, receptor specificity can be confirmed using competitive binding assays (e.g., radioligand displacement studies) and in vivo models (e.g., spontaneously hypertensive rats) to isolate hemodynamic effects .

Q. What experimental models are most appropriate for studying this compound’s dose-dependent effects on blood pressure?

Chronic hypertensive rodent models (e.g., spontaneously hypertensive rats) are optimal for assessing dose-response relationships. Studies should include randomized, double-blind designs with placebo controls, repeated blood pressure measurements (via tail-cuff or telemetry), and pharmacokinetic profiling to correlate plasma concentrations with efficacy. Sustained-release formulations can be evaluated for prolonged effects, as demonstrated in clinical trials .

Q. How can researchers validate this compound’s selectivity for imidazoline I1 receptors over α2-adrenoceptors?

Use selective antagonists (e.g., AGN192403 for I1 receptors) in isolated tissue preparations (e.g., rat brainstem slices) to block this compound’s effects. Compare binding affinities via saturation and competition assays using radiolabeled ligands (e.g., [³H]-clonidine for α2-adrenoceptors vs. [³H]-moxonidine for I1 receptors). Functional assays, such as inhibition of stimulated norepinephrine overflow in sympathetically innervated tissues, further clarify receptor contributions .

Advanced Research Questions

Q. How should contradictory data on this compound’s CNS effects (e.g., sedation) versus sustained antihypertensive efficacy be reconciled?

Contradictions arise from differential receptor adaptation. For example, CNS side effects (e.g., reduced saccadic peak velocity) diminish with tolerance after 1–4 weeks of treatment, while I1 receptor-mediated hypotensive effects persist. Advanced methodologies include longitudinal EEG/functional MRI to track neural adaptation and parallel measurement of plasma catecholamines to confirm sustained sympathetic inhibition .

Q. What experimental strategies can differentiate this compound’s gastric cytoprotective effects from its antihypertensive actions?

Use pylorus-ligated rat models to isolate gastric effects. Measure acid secretion (via intragastric pH monitoring), pepsin activity (spectrophotometric assays), and mucosal injury (histopathology). Compare outcomes with selective I1 receptor agonists/antagonists and α2-adrenoceptor blockers to identify receptor-specific pathways. Dose-response studies in normotensive vs. hypertensive models further dissociate mechanisms .

Q. How can researchers address variability in this compound’s efficacy across demographic subgroups (e.g., age, comorbidities)?

Employ stratified clinical trial designs with subgroup analysis (e.g., elderly patients, diabetic hypertensives). Use pharmacogenomic approaches (e.g., genotyping for ADRA2A/B/C polymorphisms) to identify responders. Meta-analyses of existing trials can quantify heterogeneity, while physiologically based pharmacokinetic (PBPK) modeling predicts dose adjustments for specific populations .

Q. What methodologies best capture this compound’s impact on noradrenergic pathways in the RVLM?

Combine microdialysis (to measure extracellular norepinephrine levels) with electrophysiological recordings in anesthetized or decerebrate rodents. Optogenetic silencing of RVLM neurons or chemogenetic approaches (DREADDs) can selectively modulate sympathetic outflow. Immunohistochemistry for c-Fos expression post-treatment localizes activated neuronal populations .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing this compound’s time-dependent effects in longitudinal studies?

Use mixed-effects models to account for repeated measures (e.g., weekly blood pressure readings). Time-corrected area under the effect curve (AUEC) analysis quantifies cumulative CNS or hemodynamic effects. Equivalence testing (e.g., two one-sided tests) can confirm tolerance development by comparing later timepoints to baseline .

Q. How can reproducibility be ensured in studies investigating this compound’s receptor-specific effects?

Adhere to ARRIVE guidelines for preclinical studies: report sample sizes, randomization methods, and blinding protocols. Validate findings across multiple models (e.g., cell lines, knockout mice, human tissue). Share raw data (e.g., binding curves, hemodynamic traces) in supplementary materials and cite established protocols for receptor assays .

Q. What strategies mitigate confounding factors in clinical trials assessing this compound’s CNS side effects?

Include placebo run-in phases to exclude placebo responders. Use objective measures (e.g., saccadic peak velocity, quantitative EEG) alongside subjective scales (e.g., visual analogue scales for alertness). Stratify randomization by baseline CNS function and control for comorbidities (e.g., sleep disorders) via exclusion criteria .

Q. Data Interpretation and Knowledge Gaps

Q. How do this compound’s effects on gastric secretion inform its therapeutic potential beyond hypertension?

this compound reduces acid/pepsin secretion and ethanol-induced mucosal injury via I1 receptors, suggesting utility in gastroprotection. However, mechanistic links between central sympathetic inhibition and gastric effects remain unclear. Future studies should explore local I1 receptor expression in gastric mucosa and compare efficacy with proton-pump inhibitors .

Q. Why do some studies report minimal α2-adrenoceptor involvement in this compound’s action despite structural similarities to clonidine?

this compound’s lower α2-adrenoceptor affinity (Ki >100 nM vs. clonidine’s Ki <10 nM) limits its interaction. Functional assays (e.g., isolated vas deferens contractions) show minimal α2-mediated inhibition. However, species-specific receptor heterogeneity may explain discrepancies; human-derived cell lines are preferred for translational relevance .

Eigenschaften

IUPAC Name

4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNJAUFVNXKLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045170
Record name Moxonidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Moxonidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09242
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Stimulation of central alpha 2-adrenergic receptors is associated with sympathoadrenal suppression and subsequent reduction of blood pressure. As this class was further explored it was discovered that sympathoadrenal activity can also be suppressed by a second pathway with a newly discovered drug target specific to imidazolines. Specifically, moxonidine binds the imidazoline receptor subtype 1 (I1) and to a lesser extent αlpha-2-adrenoreceptors in the RSV causing a reduction of sympathetic activity, reducing systemic vascular resistance and thus arterial blood pressure. Moreover, since alpha-2-adrenergic receptors are considered the primary molecular target that facilitates the most common side effects of sedation and dry mouth that are elicited by most centrally acting antihypertensives, moxonidine differs from these other centrally acting antihypertensives by demonstrating only low affinity for central alpha-2-adrenoceptors compared to the aforementioned I1-imidazoline receptors.
Record name Moxonidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09242
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

75438-57-2
Record name Moxonidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75438-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moxonidine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075438572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moxonidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09242
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moxonidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOXONIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC6X0L40GW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Moxonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041938
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moxonidine
Reactant of Route 2
Reactant of Route 2
Moxonidine
Reactant of Route 3
Reactant of Route 3
Moxonidine
Reactant of Route 4
Reactant of Route 4
Moxonidine
Reactant of Route 5
Moxonidine
Reactant of Route 6
Moxonidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.